molecular formula C18H10Br2 B11827260 1,7-Dibromochrysene

1,7-Dibromochrysene

Cat. No.: B11827260
M. Wt: 386.1 g/mol
InChI Key: QBIDXKYGXFLFRP-UHFFFAOYSA-N
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Description

1,7-Dibromochrysene is an organic compound with the molecular formula C18H10Br2. It belongs to the class of brominated polycyclic aromatic hydrocarbons. This compound is characterized by the presence of two bromine atoms attached to the chrysene backbone at positions 1 and 7. Chrysene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, and the addition of bromine atoms significantly alters its chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibromochrysene can be synthesized through various methods. One common approach involves the bromination of chrysene using bromine or a bromine-containing reagent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide to facilitate the bromination process. The reaction conditions, including temperature and solvent, can be optimized to achieve high yields of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled bromination of chrysene in large reactors, with careful monitoring of reaction parameters to ensure consistent product quality. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .

Chemical Reactions Analysis

Types of Reactions

1,7-Dibromochrysene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide ions or amines.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of chrysene or partially reduced intermediates.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.

    Oxidation: Potassium permanganate in acidic or neutral conditions, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of hydroxyl or amino derivatives of chrysene.

    Oxidation: Formation of chrysenequinone or other oxidized products.

    Reduction: Formation of chrysene or partially reduced chrysene derivatives.

Mechanism of Action

The mechanism of action of 1,7-dibromochrysene involves its interaction with molecular targets and pathways within biological systems. The bromine atoms in the compound can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially altering their function and activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1,7-Dibromochrysene can be compared with other brominated polycyclic aromatic hydrocarbons, such as:

    6,12-Dibromochrysene: Similar structure but with bromine atoms at positions 6 and 12.

    9,10-Dibromoanthracene: Another brominated polycyclic aromatic hydrocarbon with bromine atoms at positions 9 and 10.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C18H10Br2

Molecular Weight

386.1 g/mol

IUPAC Name

1,7-dibromochrysene

InChI

InChI=1S/C18H10Br2/c19-17-5-1-3-11-13-7-10-16-12(4-2-6-18(16)20)14(13)8-9-15(11)17/h1-10H

InChI Key

QBIDXKYGXFLFRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=CC4=C3C=CC=C4Br)C(=C1)Br

Origin of Product

United States

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